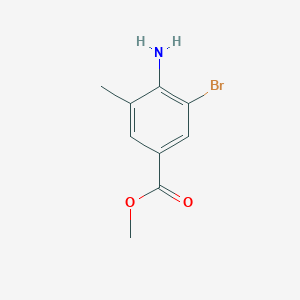

Methyl 4-amino-3-bromo-5-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-bromo-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQXQGSWCVNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-3-bromo-5-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Methyl 4-amino-3-bromo-5-methylbenzoate, a substituted aminobenzoate derivative, has emerged as a compound of significant interest for medicinal chemists and researchers. Its unique substitution pattern—featuring an amino group for derivatization, a readily modifiable methyl ester, and strategically placed bromo and methyl groups on the aromatic ring—renders it an invaluable scaffold for constructing diverse molecular libraries.[1][2] These libraries are crucial for exploring structure-activity relationships (SAR) and identifying lead compounds against a multitude of therapeutic targets, including those implicated in cancer, infectious diseases, and neurodegenerative disorders.[1][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications in pharmaceutical research.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. This compound is an off-white to pale brown solid at room temperature.[4] Key identifying information and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 900019-52-5 | [5][6] |

| Molecular Formula | C₉H₁₀BrNO₂ | ChemicalBook |

| Molecular Weight | 244.09 g/mol | ChemicalBook |

| Melting Point | 70-73°C | [4] |

| Appearance | Off-white to pale brown solid | [4] |

| Storage | 2-8°C, protect from light | [4] |

Strategic Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be logically broken down into four key stages, as depicted in the following workflow diagram. The rationale behind each step is to control the regioselectivity of the reactions and to introduce the desired functional groups in a sequential and controlled manner.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Acetylation of 3-amino-4-methylbenzoic acid

-

Rationale: The amino group is first protected as an acetamide to prevent its reaction during the subsequent bromination step and to direct the bromine to the desired position on the aromatic ring.

-

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.

-

Add acetic anhydride to the solution and stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-acetyl-3-amino-4-methylbenzoic acid.

-

Step 2: Regioselective Bromination

-

Rationale: The acetylamino group is an ortho-, para-director. With the para position blocked by the methyl group, bromination is directed to the ortho position, which is the desired C-3 position.

-

Procedure:

-

Suspend the N-acetyl-3-amino-4-methylbenzoic acid in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise at room temperature while stirring.

-

Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

-

The brominated product will precipitate out of the solution. Filter, wash with water, and dry.

-

Step 3: Fischer Esterification

-

Rationale: The carboxylic acid is converted to its methyl ester using a standard Fischer esterification protocol.

-

Procedure:

-

Suspend the brominated intermediate in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the methyl ester into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: De-acetylation (Hydrolysis)

-

Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group.

-

Procedure:

-

Dissolve the protected ester in a mixture of methanol and hydrochloric acid.

-

Reflux the solution for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8.

-

The final product, this compound, will precipitate.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of the final product.

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the methyl ester protons. The integration and splitting patterns of these signals will confirm the substitution pattern on the benzene ring. The amino group protons often appear as a broad singlet.[1][2][6][7][8]

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, providing further confirmation of the structure.[2]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with nearly equal intensity).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a UV detector is the method of choice for assessing the purity of the final product.[9][10][11][12] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer. The purity is determined by the area percentage of the main peak in the chromatogram.

-

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoates are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] this compound, with its multiple points for diversification, is a prime candidate for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

Potential Therapeutic Targets and Signaling Pathways

The structural motifs present in this molecule suggest its potential as a precursor for inhibitors of various enzyme families and as a scaffold for compounds targeting specific signaling pathways.

Caption: Role of this compound in the drug discovery pipeline.

-

Kinase Inhibitors: The aminobenzoate scaffold is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule can be elaborated to occupy specific pockets in the ATP-binding site of kinases.

-

Enzyme Inhibitors: The molecule can be modified to target other enzyme classes, such as proteases or histone deacetylases (HDACs), where the aromatic core provides a rigid framework for orienting functional groups that interact with the enzyme's active site.

-

Antibacterial Agents: Historically, aminobenzoic acid derivatives (e.g., sulfonamides) have been pivotal in the development of antibacterial drugs. This building block can be used to synthesize novel analogs to combat antibiotic resistance.[2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors. Halogenated aromatic compounds, in particular, require careful handling to minimize exposure.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations. Halogenated waste should be segregated from non-halogenated waste streams.[5][14]

Conclusion

This compound represents a strategically important building block for researchers and drug development professionals. Its well-defined structure and multiple points for chemical modification make it an ideal starting material for the synthesis of diverse compound libraries. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for unlocking its full potential in the quest for novel and effective therapeutics. The proposed synthetic and analytical workflows provide a robust framework for obtaining and validating this valuable chemical entity for advanced research applications.

References

- BenchChem. (2025).

- Khan, I., et al. (2025).

- Kluczyk, A., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1892.

- Walsh, C. T. (2012). Aminobenzoates as building blocks for natural product assembly lines.

- Abdulameer, J. H., Serih, K. H., & Al Hussain, H. A. A. A. (2022). Co(II), Ni(II) and Cu(II) Mononuclear Complexes with N2O2 Ligand Derived from Ethyl 4-Aminobenzoate. Journal of Medicinal Chemistry and Science, 5, 874–880.

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]

- van der Goot, H., & Timmerman, H. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector.

- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)

- U.S. Patent No. US20070149802A1. (2007). Process for preparing methyl 4-(aminomethyl)

- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate. Retrieved from a product page on the Benchchem website.

- FUJIFILM Wako Chemicals. (2025). Safety Data Sheet.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. campusoperations.temple.edu [campusoperations.temple.edu]

An In-depth Technical Guide to Methyl 4-amino-3-bromo-5-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-amino-3-bromo-5-methylbenzoate, a key chemical intermediate in organic synthesis. The document details its chemical identity, including its IUPAC name and various synonyms, alongside its structural and physical properties. A significant focus is placed on its synthetic routes, potential applications in drug discovery and development, and critical safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to support their work with this versatile compound.

Chemical Identity and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted with amino, bromo, methyl, and methyl ester functional groups. Accurate identification is paramount for regulatory compliance, patent applications, and clear scientific communication.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1] This name precisely describes the molecular structure, indicating a methyl ester of a benzoic acid with substituents at specific positions.

Synonyms and Identifiers

In literature and commercial listings, this compound may be referred to by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement.

| Type | Identifier |

| CAS Number | 900019-52-5[1] |

| Synonym | methyl 4-amino-2-bromo-5-methylbenzoate[1] |

It is important to note that structural isomers exist, and care must be taken to distinguish them. For instance, compounds like Methyl 2-amino-5-bromo-3-methylbenzoate and Methyl 3-amino-5-bromo-2-methylbenzoate have the same molecular formula but different substitution patterns and, consequently, different chemical properties and reactivity.[2]

Chemical Structure and Properties

-

Molecular Formula: C9H10BrNO2

-

Molecular Weight: 244.09 g/mol

-

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of substituted aromatic compounds like this compound often involves multi-step processes that require careful control of reaction conditions to ensure high yield and purity. A plausible synthetic pathway can be conceptualized based on established organic chemistry principles.

Retrosynthetic Analysis

A logical approach to the synthesis would start from a more readily available precursor, such as 4-amino-3-methylbenzoic acid. The key transformations would be a regioselective bromination and an esterification of the carboxylic acid.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Step 1: Bromination of 4-Amino-3-methylbenzoic Acid The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, bromination is expected to occur at the ortho positions. The methyl group is also an ortho, para-director. The position ortho to the amino group and meta to the methyl group is sterically hindered. Therefore, bromination is likely to occur at the position ortho to the amino group and ortho to the methyl group.

-

Dissolve 4-amino-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete, monitoring by TLC.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the crude 4-amino-3-bromo-5-methylbenzoic acid.

Step 2: Esterification to this compound Fischer esterification is a standard method for this conversion.

-

Suspend the crude 4-amino-3-bromo-5-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

Substituted benzoates are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The functional groups on this compound offer multiple reaction sites for further chemical modifications.

The presence of the amino group allows for diazotization followed by Sandmeyer reactions to introduce a variety of substituents. The bromo substituent is ideal for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular scaffolds for drug discovery programs.[3]

While specific applications of this exact molecule in publicly available literature are not extensively documented, its structural motifs are present in various biologically active compounds. The general class of aminobenzoates serves as intermediates in the synthesis of pharmaceuticals.[4]

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, this chemical should be handled as a potential irritant to the skin, eyes, and respiratory system.[5][6][7] It may be harmful if swallowed or inhaled.

-

Skin: Causes irritation.[5]

-

Eyes: Causes serious eye irritation.[6]

-

Inhalation: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations. A thorough understanding of its nomenclature, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective and responsible use in a research and development setting. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic utility.

References

-

PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

- 1. Methyl-4-amino-3-bromo-5-methylbenzoate | 900019-52-5 [amp.chemicalbook.com]

- 2. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Solubility Landscape of Methyl 4-amino-3-bromo-5-methylbenzoate: A Technical Guide for Drug Development Professionals

Introduction

Methyl 4-amino-3-bromo-5-methylbenzoate, a substituted aromatic compound, presents a molecular architecture of significant interest in medicinal chemistry and drug discovery. Its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. Solubility is a critical determinant of reaction kinetics, purification efficiency, and the ultimate success of formulation and bioavailability.[1]

This in-depth technical guide addresses the solubility of this compound in organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By integrating theoretical principles with practical methodologies, this document serves as a comprehensive resource for navigating the challenges associated with this compound's solubility.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy. For this compound, several structural features will dictate its solubility profile:

-

Polarity and Hydrogen Bonding: The presence of an amino (-NH2) group and a methyl ester (-COOCH3) group imparts polarity to the molecule. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.

-

Aromatic Ring: The benzene ring contributes to van der Waals interactions and potential π-π stacking. Aromatic solvents may therefore exhibit some affinity for the molecule.

-

Halogen Substitution: The bromine atom adds to the molecular weight and polarizability of the molecule, potentially influencing its interaction with various solvents.

-

Methyl Group: The methyl group is nonpolar and will contribute to solubility in less polar solvents.

A qualitative prediction of solubility based on these features suggests that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols), with moderate to low solubility in nonpolar solvents.

Predictive Approaches to Solubility Assessment

In the absence of experimental data, computational models provide a valuable tool for estimating solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms have emerged as powerful predictive tools in chemistry and drug development.[2][3] These models utilize molecular descriptors to correlate a compound's structure with its physical properties, including solubility.

Modern approaches often employ machine learning algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests, trained on large datasets of experimental solubility data.[2][4] These methods can provide reasonably accurate predictions for new molecules. For a compound like this compound, a typical workflow for solubility prediction would involve:

-

Descriptor Calculation: Computing a range of molecular descriptors (e.g., topological, electronic, constitutional) for the molecule.

-

Model Application: Using a pre-trained machine learning model to predict the solubility in a range of solvents based on the calculated descriptors.

While a detailed computational study is beyond the scope of this guide, researchers with access to computational chemistry software can leverage these methods for an initial assessment of solubility.

Experimental Determination of Solubility

Ultimately, experimental measurement provides the most accurate and reliable solubility data. The following section details a robust protocol for determining the equilibrium solubility of this compound.

Core Experimental Workflow

The universally accepted method for determining equilibrium solubility is the shake-flask method .[5] This technique involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Sources

theoretical vs. experimental properties of Methyl 4-amino-3-bromo-5-methylbenzoate

An In-depth Technical Guide to the Theoretical and Experimental Properties of Methyl 4-amino-3-bromo-5-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic ester of significant interest as a synthetic intermediate in medicinal chemistry and materials science. The document bridges the gap between theoretical predictions and empirical data, offering researchers and drug development professionals a detailed understanding of its physicochemical properties, spectroscopic signatures, and synthetic pathways. By juxtaposing in silico computational data with established experimental methodologies and data from structural analogues, this guide explains the causality behind experimental design and provides a framework for its practical application. All protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction and Chemical Identity

This compound is a polysubstituted benzene derivative featuring an electron-donating amino group, an electron-withdrawing bromo group, and a methyl ester functionality. This unique arrangement of substituents creates a specific electronic and steric environment, making it a valuable building block for synthesizing more complex molecular architectures. Its utility is primarily as a precursor, where the amino group can be diazotized, the bromine can participate in coupling reactions, and the ester can be hydrolyzed or transesterified. Understanding its properties is paramount for optimizing reaction conditions and predicting its behavior in complex synthetic schemes.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 900019-52-5[1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)N)C(=O)OC |

| InChI Key | Not readily available in public databases. |

Theoretical Properties (In Silico Analysis)

Theoretical property prediction is a cornerstone of modern chemical research, allowing for the rapid, cost-effective screening of molecules before committing to laborious synthesis. The properties of this compound are predicted using computational models based on its structure.

Physicochemical Descriptors

Computational algorithms predict key physicochemical properties that influence a molecule's solubility, permeability, and potential for intermolecular interactions. These predictions are derived from the compound's 2D structure and are crucial for initial drug design and process chemistry assessments.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Molecular Weight | 244.09 g/mol | Calculation |

| XLogP3 | 2.9 | Predicted (Analogue-based) |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Predicted (Analogue-based)[3][4][5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculation |

| Hydrogen Bond Acceptors | 2 (from C=O, -OCH₃) | Calculation |

| Rotatable Bond Count | 2 | Calculation |

Note: Predictions are based on data available for structurally similar compounds and standard computational models, as direct database entries for this specific molecule are sparse.

Predicted Spectroscopic Data

While experimental spectra are the gold standard, theoretical predictions are invaluable for anticipating peak positions and aiding in the interpretation of empirical data.

-

¹H NMR: Protons on the aromatic ring are expected to appear as singlets due to the fully substituted pattern. The chemical shifts of the methyl ester protons (-OCH₃) and the aromatic methyl protons (-CH₃) are anticipated in the 3.8-4.0 ppm and 2.2-2.5 ppm regions, respectively. The amino group protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon of the ester is predicted to have the most downfield shift (>165 ppm). Aromatic carbons will appear in the 110-150 ppm range, with their specific shifts influenced by the electronic effects of the attached substituents. The methyl carbons will be the most upfield.

-

IR Spectroscopy: Key vibrational frequencies are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1725 cm⁻¹), and C-Br stretches in the fingerprint region.

Experimental Properties and Characterization

Experimental data provides a real-world characterization of a compound, validating theoretical models and informing practical handling and application. As direct experimental data for this compound is not widely published, this section outlines the expected experimental outcomes and protocols based on established chemical principles and data from closely related analogues.

Physicochemical Data

The physical state, melting point, and solubility are fundamental properties determined empirically.

-

Appearance: Expected to be a white to off-white solid, typical for aromatic esters of this molecular weight.

-

Melting Point: The melting point of the precursor, 2-Amino-3-bromo-5-methylbenzoic acid, is reported as 204-208 °C. The corresponding methyl ester is expected to have a lower melting point, as esterification typically reduces the strength of intermolecular hydrogen bonding present in the carboxylic acid dimer.

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol, with limited solubility in water.

Synthesis Protocol

The most direct and common synthesis is the Fischer esterification of the corresponding carboxylic acid. This method is reliable and uses readily available reagents.

Protocol: Synthesis of this compound

-

Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-bromo-5-methylbenzoic acid (1.0 eq).

-

Solvent & Catalyst: Add anhydrous methanol (20 mL per gram of acid) to the flask. Cool the mixture in an ice bath.

-

Acid Addition: Slowly add thionyl chloride (SOCl₂) (2.2 eq) or concentrated sulfuric acid (0.1 eq) dropwise to the cooled, stirring suspension.

-

Scientific Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol. Thionyl chloride first converts the acid to a more reactive acyl chloride intermediate.[6]

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C).

-

Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 4-16 hours).

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases, neutralizing the acid catalyst.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Caption: The interplay between theoretical prediction and experimental validation.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Pharmaceutical Synthesis: It serves as a scaffold for building complex drug candidates. The amino group can be acylated or used as a handle for further functionalization, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. [7]* Agrochemicals: Similar to pharmaceuticals, substituted benzoates are common motifs in pesticides and herbicides. [8]* Materials Science: The molecule can be incorporated into polymers or functional materials where its specific electronic and steric properties can influence optical or conductive characteristics. [8]

Conclusion

This compound represents a versatile chemical intermediate whose properties can be reliably predicted through modern computational methods. These theoretical insights, when combined with established experimental protocols for synthesis and characterization, provide a powerful toolkit for researchers. The comparison of predicted and expected experimental data highlights the synergy between in silico design and hands-on laboratory work. This guide provides the foundational knowledge required for the effective utilization of this compound in advanced synthetic applications, particularly in the fields of drug discovery and materials science.

References

-

PubChem. Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

-

Yao, C. et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, E64, o886. ResearchGate. [Link]

-

PubChem. Methyl 4-amino-3-bromo-5-ethylbenzoate. National Center for Biotechnology Information. [Link]

-

Shafiq, Z. et al. (2010). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3193. National Institutes of Health (PMC). [Link]

-

PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information for an article. The Royal Society of Chemistry. [Link]

-

PubChem. Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

-

Prasanna, A. S. et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o446. National Institutes of Health (PMC). [Link]

-

Saeed, A. et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]

-

Evans, A. M. et al. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. The Royal Society of Chemistry. [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Scribd. Iupac Rules and Practice Sheet With Answers 1 PDF. Scribd. [Link]

Sources

- 1. Methyl-4-amino-3-bromo-5-methylbenzoate | 900019-52-5 [chemicalbook.com]

- 2. Methyl-4-amino-3-bromo-5-methylbenzoate | 900019-52-5 [amp.chemicalbook.com]

- 3. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-amino-3-bromo-5-ethylbenzoate | C10H12BrNO2 | CID 130064446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 [sigmaaldrich.com]

- 8. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

A Forward-Looking Technical Guide to the Potential Research Applications of Methyl 4-amino-3-bromo-5-methylbenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Potential Research Areas for the Novel Compound Methyl 4-amino-3-bromo-5-methylbenzoate.

Preamble: Charting Unexplored Chemical Space

In the landscape of chemical research, the discovery and exploration of novel molecular entities provide the foundational shifts that drive innovation. This compound stands as one such entity—a compound rich in synthetic potential yet conspicuously absent from the current body of scientific literature. A thorough search of existing chemical databases and publications reveals its novelty, positioning it as a greenfield for pioneering research.[1][2] This guide is therefore not a retrospective summary but a forward-looking roadmap, designed to illuminate the most promising avenues of investigation for this unique, multifunctional aromatic compound.

The molecular architecture of this compound is intrinsically compelling. It features a strategically substituted benzene ring bearing four distinct functional groups: an amine, a bromine atom, a methyl group, and a methyl ester. This arrangement offers a versatile platform for a multitude of chemical transformations and suggests potential applications across several scientific disciplines. The aniline core is a common motif in pharmacologically active compounds, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, the methyl ester can be readily hydrolyzed or aminated, and the methyl group provides steric and electronic influence.[3][4][5]

This document will provide a detailed exploration of three primary research domains where this compound could make a significant impact:

-

Medicinal Chemistry and Drug Discovery: Leveraging the compound as a scaffold for novel therapeutics.

-

Materials Science and Polymer Chemistry: Utilizing its bifunctional nature as a monomer for advanced polymers.

-

Synthetic Chemistry and Methodology Development: Employing it as a versatile building block for complex organic synthesis.

For each proposed area, we will delve into the scientific rationale, provide detailed, actionable experimental protocols, and use visual aids to clarify complex workflows and relationships. Our objective is to equip researchers with the foundational knowledge and strategic insights necessary to unlock the full potential of this unexplored molecule.

Part 1: Foundational Synthesis and Characterization

Before embarking on extensive application-based research, the first critical step is the development of a reliable and scalable synthesis for this compound, followed by its thorough analytical characterization. While no specific synthesis is reported, a plausible retro-synthetic analysis suggests a multi-step route starting from commercially available precursors.

Proposed Synthetic Pathway

A logical approach would commence with a suitable nitrotoluene derivative, followed by a sequence of bromination, reduction, and esterification. The precise order of these steps would be crucial to manage regioselectivity.

Example Proposed Synthesis:

-

Nitration: Begin with 3-methylbenzoic acid and perform a regioselective nitration to introduce a nitro group.

-

Esterification: Convert the resulting carboxylic acid to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of strong acid).

-

Bromination: Introduce a bromine atom ortho to the amino group and meta to the nitro group. The directing effects of the existing substituents will be a key consideration.

-

Reduction: Reduce the nitro group to an amine using a standard reducing agent such as SnCl₂ or catalytic hydrogenation.[6]

Each intermediate and the final product must be rigorously purified and characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (amine, ester, C-Br). |

| Melting Point | To assess the purity of the final solid compound. |

| Elemental Analysis | To confirm the empirical formula. |

Part 2: Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are prevalent in a wide range of bioactive molecules, suggesting its potential as a valuable scaffold in drug discovery.[7] The 4-aminobenzoic acid (PABA) core, for instance, is a well-known building block in pharmaceuticals and has been derivatized to create antimicrobial and cytotoxic agents.[8][9][10] The presence of a bromine atom is also significant, as halogenation is a common strategy in drug design to modulate pharmacokinetic properties, enhance binding affinity through halogen bonding, and provide a site for further chemical elaboration.[11][12]

Scientific Rationale

-

Anticancer Potential: Substituted aminobenzoates have been investigated as inhibitors of key cancer-related pathways. For example, some methyl benzoate derivatives have been studied as inhibitors of the pentose phosphate pathway, which is crucial for cancer cell proliferation.[13] The scaffold of our target molecule could be explored for similar activities.

-

Antimicrobial Activity: The PABA framework is essential for folate synthesis in many pathogens.[7] Derivatives of PABA can act as antagonists in this pathway, leading to antimicrobial effects.[8]

-

Kinase Inhibition: The aromatic amine can serve as a key hydrogen bond donor/acceptor, a common feature in kinase inhibitors. The bromine atom provides a vector for diversification, allowing for the exploration of different pockets within a kinase active site through palladium-catalyzed cross-coupling reactions.[14]

Proposed Experimental Workflow: Library Synthesis and Screening

A logical first step would be to synthesize a small, focused library of derivatives to explore the structure-activity relationship (SAR). The bromine atom is the ideal handle for diversification using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][14]

Workflow Diagram:

Caption: Proposed workflow for library synthesis and screening.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Proposed Screening Cascade:

| Screening Stage | Assay Type | Purpose |

| Primary Screening | Cell viability assay (e.g., MTT, CellTiter-Glo) | Assess general cytotoxicity against cancer cell lines. |

| Secondary Screening | Target-based assay (e.g., Kinase inhibition assay) | Determine activity against a specific molecular target. |

| Tertiary Screening | Mechanism of action studies (e.g., Western blot) | Elucidate the biological pathway of active compounds. |

| In Vivo Studies | Animal models of disease | Evaluate efficacy and safety in a living organism. |

Part 3: Potential Research Area 2: Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both an amine and a reactive bromide, makes it an attractive candidate as a monomer for the synthesis of novel polymers. The amine functionality can participate in step-growth polymerizations to form polyamides or polyimides, while the bromide offers a site for post-polymerization modification.

Scientific Rationale

-

High-Performance Polymers: Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. Incorporating our title compound into a polyamide backbone could lead to materials with unique properties, potentially influenced by the bromo and methyl substituents.

-

Functional Polymers: The bromine atom can be retained in the polymer backbone as a reactive handle. This would allow for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional groups via cross-coupling reactions. This could lead to materials with tailored properties for applications like sensors, membranes, or functional coatings.

-

Conducting Polymers: Polyaniline is a well-known conducting polymer. While our monomer is substituted, it could be explored for copolymerization with aniline or other monomers to create new electroactive materials with modified solubility and processing characteristics.

Proposed Experimental Workflow: Synthesis and Characterization of a Novel Polyamide

A straightforward approach to demonstrate the utility of this compound as a monomer is to react it with a diacyl chloride in a polycondensation reaction.

Polymerization Reaction Diagram:

Caption: Proposed polycondensation reaction scheme.

Step-by-Step Protocol: Polyamide Synthesis

-

Monomer Preparation: Ensure this compound is pure and dry.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the amino-monomer in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) containing LiCl to aid solubility.

-

Monomer Addition: Cool the solution to 0 °C in an ice bath. Add a stoichiometric amount of a diacyl chloride (e.g., terephthaloyl chloride) portion-wise as a solid or as a solution in the same solvent.

-

Polymerization: Allow the reaction to slowly warm to room temperature and stir for several hours. The viscosity of the solution should increase as the polymer forms.

-

Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. Collect the fibrous polymer by filtration.

-

Washing and Drying: Wash the polymer extensively with water and methanol to remove unreacted monomers and salts. Dry the final polymer in a vacuum oven.

Polymer Characterization:

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution (polydispersity). |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |

| FTIR and NMR Spectroscopy | Confirmation of the polymer structure and functional groups. |

Part 4: Potential Research Area 3: Synthetic Chemistry and Methodology Development

The unique substitution pattern of this compound makes it an interesting substrate for developing and testing new synthetic methodologies, particularly those focused on regioselectivity. The interplay of the electron-donating amine and methyl groups with the electron-withdrawing ester, and the sterically demanding bromine atom, presents a challenging and informative scaffold.

Scientific Rationale

-

Regioselective Reactions: The aromatic ring has two available positions for further substitution. Studying the regioselectivity of electrophilic aromatic substitution (e.g., nitration, acylation) on this substrate would provide valuable insights into the directing effects of the existing functional groups.

-

Orthogonal Reactivity: The molecule possesses multiple functional groups that can potentially react under different conditions. Developing synthetic routes that selectively modify one functional group while leaving others intact (orthogonal protection/deprotection strategies) would be a valuable contribution to synthetic methodology.

-

Multi-component Reactions: The amine functionality could be utilized in multi-component reactions (e.g., Ugi or Mannich reactions) to rapidly build molecular complexity, using the bromo-benzoate core as a foundational building block.

Proposed Experimental Design: Investigating Regioselectivity

A systematic study of electrophilic aromatic substitution reactions would provide fundamental data on the reactivity of this novel scaffold.

Regioselectivity Study Diagram:

Caption: Workflow for studying regioselective reactions.

Step-by-Step Protocol: Electrophilic Nitration

-

Reaction Setup: Dissolve this compound in a suitable solvent, such as concentrated sulfuric acid, at low temperature (e.g., 0 °C).

-

Reagent Addition: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.

-

Reaction: Stir the mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution). Extract the products with an organic solvent.

-

Analysis: Analyze the crude product mixture using ¹H NMR and GC-MS to determine the ratio of the resulting constitutional isomers. Isolate and fully characterize each isomer.

Conclusion and Future Outlook

This compound represents a tabula rasa for chemical innovation. Its unique combination of functional groups on a stable aromatic core provides a fertile ground for exploration in medicinal chemistry, materials science, and synthetic methodology. The research avenues proposed in this guide are not exhaustive but are intended to serve as well-reasoned starting points for investigation. The true potential of this molecule will undoubtedly be revealed through the ingenuity and diligence of the researchers who take up the challenge of exploring its chemistry. As a novel building block, it offers the exciting prospect of creating truly new chemical entities with potentially groundbreaking applications.

References

- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.

- BenchChem. (n.d.).

- Krátký, M., Stolaříková, J., & Vinšová, J. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(23), 4353.

- BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline.

- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

- Zia, R., et al. (2023).

- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.

- Luba, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BenchChem. (n.d.).

- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Luba, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).

- IJCRT. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Akocak, S., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An In Silico study supported By In Vitro results. Journal of Biochemical and Molecular Toxicology, 36(4), e22998.

- Pirianowicz-Chaber, E., & Skulski, L. (1990). alpha-Aminoacid Derivatives of P-Aminobenzoic Acid With a Potential Antiarrhythmic Activity. Acta Poloniae Pharmaceutica, 47(1-2), 43-9.

- Potapskyi, E., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3).

- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.

- ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Potapskyi, E., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- PubMed. (2022).

- Wang, Z., et al. (2018).

- Google Patents. (n.d.).

- Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025).

- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?

- PubChem. (n.d.).

- Wikipedia. (n.d.).

- PrepChem.com. (n.d.).

- ACS Publications. (n.d.). Synthesis of polymers with amino end groups. 3. Reactions of anionic living polymers with α-halo-ι-aminoalkanes with a protected amino functionality.

- ChemicalBook. (n.d.).

- PubMed. (2022).

- ACS Publications. (n.d.).

- PMC - NIH. (n.d.). Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells.

- Benchchem. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)

- PMC. (2021). Highly Branched Polymers Based on Poly(amino acid)

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.).

Sources

- 1. Methyl-4-amino-3-bromo-5-methylbenzoate | 900019-52-5 [chemicalbook.com]

- 2. Methyl-4-amino-3-bromo-5-methylbenzoate | 900019-52-5 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

- 13. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 4-amino-3-bromo-5-methylbenzoate

This guide provides a comprehensive examination of the chemical stability and degradation profile of Methyl 4-amino-3-bromo-5-methylbenzoate, a key intermediate in various synthetic applications, including pharmaceutical development. Understanding the intrinsic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of any downstream products. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing its stability.

Introduction: Unveiling the Molecular Landscape

This compound is a polysubstituted aromatic compound featuring an ester, an amino group, a bromine atom, and a methyl group attached to a benzene ring. Each of these functional groups contributes to the molecule's overall reactivity and potential degradation pathways. A thorough understanding of its stability profile is a critical prerequisite for its successful application, enabling the development of robust formulations and defining appropriate storage conditions.

Forced degradation studies, or stress testing, are an indispensable tool in this endeavor. By subjecting the molecule to conditions more severe than those it would typically encounter, we can elucidate its likely degradation pathways and identify the resulting degradation products.[1][2] This information is crucial for developing stability-indicating analytical methods, which are a regulatory requirement for pharmaceutical products.[3][4]

Predicted Stability Liabilities and Degradation Pathways

The chemical structure of this compound suggests several potential avenues for degradation. The primary sites of instability are the ester and amino functionalities.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[5] This reaction would cleave the ester bond, yielding 4-amino-3-bromo-5-methylbenzoic acid and methanol.[6][7]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol.[8]

Oxidative Degradation

The primary aromatic amine group is a known site for oxidative degradation.[9] Exposure to oxidizing agents can lead to a variety of products, including the corresponding nitroso, nitro, and various colored polymeric species.[10][11] The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it more susceptible to oxidation.

Photolytic Degradation

Aromatic compounds containing bromine atoms can exhibit enhanced photoreactivity.[12] The carbon-bromine bond can be susceptible to homolytic cleavage upon exposure to light, particularly UV radiation, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The presence of the amino group may further influence the photolytic pathway.

A Practical Guide to Forced Degradation Studies

To experimentally probe these potential degradation pathways, a systematic forced degradation study is essential. The goal is not to completely degrade the molecule but to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize the primary degradation products.[4]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

The following are detailed protocols for each stress condition. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Protocol 1: Acidic Hydrolysis

-

Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

-

Stress: Add an equal volume of 0.1 M hydrochloric acid to an aliquot of the stock solution.

-

Incubation: Heat the mixture at 60°C for a predetermined time (e.g., 24, 48, 72 hours).

-

Neutralization: After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.

Protocol 2: Basic Hydrolysis

-

Preparation: Use the same stock solution as in the acidic hydrolysis protocol.

-

Stress: Add an equal volume of 0.1 M sodium hydroxide to an aliquot of the stock solution.

-

Incubation: Keep the mixture at room temperature for a predetermined time, monitoring the degradation periodically.

-

Neutralization: Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Dilute and analyze by HPLC.

Protocol 3: Oxidative Degradation

-

Preparation: Use the same stock solution.

-

Stress: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.

-

Incubation: Keep the mixture at room temperature, protected from light, for a predetermined time.

-

Analysis: Dilute and analyze by HPLC.

Protocol 4: Thermal Degradation

-

Preparation: Place a known amount of the solid compound in a vial.

-

Stress: Heat the vial in an oven at 80°C for a specified period.

-

Analysis: Dissolve a portion of the stressed solid in a suitable solvent, dilute, and analyze by HPLC.

Protocol 5: Photolytic Degradation

-

Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis: Dilute and analyze both the exposed and dark control samples by HPLC.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is essential for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose. Mass Spectrometry (MS) detection can be invaluable for the identification of unknown degradation products.

HPLC Method Development

A reverse-phase HPLC method is generally suitable for a compound of this polarity.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound and its more polar or less polar degradants.

-

Detection: UV detection at a wavelength where the parent compound and all potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Data Interpretation and Degradation Pathway Elucidation

The chromatograms from the stressed samples should be compared to that of the control sample to identify any new peaks corresponding to degradation products. The mass-to-charge ratio (m/z) of these new peaks, obtained from an LC-MS analysis, can provide the molecular weight of the degradants, which is a critical piece of information for structure elucidation.

The following diagram illustrates the primary predicted degradation pathways based on the functional groups present in this compound.

Caption: Predicted degradation pathways of this compound.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products based on the stress conditions applied.

| Stress Condition | Potential Degradation Product(s) | Analytical Observations |

| Acid/Base Hydrolysis | 4-amino-3-bromo-5-methylbenzoic acid | A more polar peak in reverse-phase HPLC; mass corresponding to the carboxylic acid. |

| Oxidation | Nitroso, Nitro, and polymeric species | Appearance of new peaks, potentially with different UV spectra; potential for coloration of the solution. |

| Photolysis | Debrominated products, radical coupling products | A complex mixture of new peaks may be observed; mass spectrometry is crucial for identification. |

| Thermal | Dependent on the presence of moisture and oxygen; may see hydrolysis and oxidation products. | Similar to other stress conditions, but potentially at a slower rate. |

Conclusion

The stability of this compound is governed by the reactivity of its ester and amino functional groups, with an additional consideration for the photosensitivity imparted by the bromine substituent. A systematic approach to forced degradation studies, as outlined in this guide, is essential for a comprehensive understanding of its degradation profile. The insights gained from these studies are fundamental for the development of stable formulations, the establishment of appropriate storage and handling procedures, and the validation of analytical methods to ensure product quality and regulatory compliance.

References

-

Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]

-

Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]

-

Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]

-

ResearchGate. (2018). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. [Link]

-

ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

-

ResearchGate. (1971). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. [Link]

-

YouTube. (2020). Para-Aminobenzoic Acid (PABA) - CHEM 342L. [Link]

-

YouTube. (2017). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

ResearchGate. (2022). Effect of bromine substituent on optical properties of aryl compounds. [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

-

YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. acdlabs.com [acdlabs.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of Methyl 4-amino-3-bromo-5-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-amino-3-bromo-5-methylbenzoate, a polysubstituted aromatic compound, has emerged as a highly versatile scaffold. Its unique arrangement of functional groups—an amine, a bromine atom, a methyl group, and a methyl ester—offers a rich platform for a diverse array of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the established and potential applications of this compound in medicinal chemistry. We will delve into specific, field-proven protocols, elucidate the rationale behind experimental choices, and explore its role in the synthesis of molecules targeting critical disease pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 900019-52-5 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Aromatic amine, Aryl bromide, Methyl ester, Methyl group |

Core Applications in Medicinal Chemistry: From Metabolic Disorders to Infectious Diseases

The strategic placement of reactive sites on the this compound ring system allows for its incorporation into complex molecular architectures. Below, we explore two distinct and significant applications that highlight its utility as a key intermediate in the development of novel therapeutics.

A Precursor for Glucagon-Like Peptide-1 Receptor (GLP-1R) Modulators

The glucagon-like peptide-1 receptor (GLP-1R) is a well-validated target for the treatment of type 2 diabetes and obesity. Small molecule GLP-1R agonists are of significant interest as alternatives to injectable peptide therapeutics. This compound has been utilized as a starting material in the synthesis of such modulators.[1]

In a key synthetic transformation, the amino group of this compound can be oxidized to a nitro group. This conversion is a crucial step in modifying the electronic properties of the aromatic ring and enabling subsequent chemical manipulations. The resulting nitro-aromatic compound serves as a versatile intermediate for the introduction of further complexity.

Caption: Synthetic utility in GLP-1R modulator synthesis.

This protocol is adapted from patent literature and outlines the oxidation of the amino functionality to a nitro group, a common strategy to alter the reactivity of the aromatic scaffold.[1]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., filtration funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a suitably sized round-bottom flask, dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE).

-

Addition of Oxidant: To the stirred solution at room temperature, add meta-chloroperoxybenzoic acid (m-CPBA) (5.0 eq) portion-wise. Rationale: A significant excess of m-CPBA is used to ensure complete oxidation of the amine. The reaction is performed at room temperature for a prolonged period to drive the reaction to completion without significant side product formation.

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any insoluble by-products.

-

Extraction: Dilute the filtrate with a saturated aqueous solution of sodium carbonate to neutralize excess m-CPBA and the resulting meta-chlorobenzoic acid. Extract the aqueous layer with dichloromethane. Rationale: The basic wash with sodium carbonate is crucial for removing acidic components, simplifying the subsequent purification.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-3-methyl-5-nitrobenzoate. Further purification can be achieved by column chromatography on silica gel if necessary.

An Intermediate for Inhibitors of Mycobacterium tuberculosis Lipoamide Dehydrogenase

The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel anti-tuberculosis agents with new mechanisms of action. Lipoamide dehydrogenase (Lpd) has been identified as a promising target for such drugs. This compound serves as a key intermediate in the synthesis of potent inhibitors of this essential bacterial enzyme.[2]

The synthesis of these inhibitors often involves the initial preparation of this compound from its nitro precursor, followed by further functionalization of the amino group.

Caption: Workflow for anti-tuberculosis agent synthesis.

This protocol, derived from patent literature, describes the reduction of the corresponding nitro compound to afford the title compound.[2]

Materials:

-

Methyl 4-bromo-3-methyl-5-nitrobenzoate

-

Iron powder

-

Acetic acid

-

Ethyl acetate

-

Water

-

Petroleum ether

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Reaction Setup: To a solution of Methyl 4-bromo-3-methyl-5-nitrobenzoate (1.0 eq) in acetic acid, add iron powder (excess). Rationale: The use of iron in acetic acid is a classic and effective method for the reduction of aromatic nitro groups to amines. It is a cost-effective and relatively mild procedure.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.